2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole
Description
2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole is a substituted 4,5-dihydroimidazole derivative. The core structure consists of a partially saturated imidazole ring (positions 4 and 5 are single-bonded), with a (2-chlorophenyl)methylsulfanyl group at position 2 and a 4-methylbenzoyl group at position 1. This compound’s molecular formula is estimated as C₁₈H₁₇ClN₂O₂S (molecular weight ~362.86 g/mol), derived by combining the core structure of QFM (C₁₀H₁₁ClN₂S, ) with the 4-methylbenzoyl substituent. The sulfanyl (thioether) and benzoyl groups confer distinct electronic and steric properties, influencing solubility, stability, and biological interactions .
Properties
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-13-6-8-14(9-7-13)17(22)21-11-10-20-18(21)23-12-15-4-2-3-5-16(15)19/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYIHMYJTJJJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using chlorobenzyl halides and thiol derivatives.
Attachment of the Methylbenzoyl Group: The methylbenzoyl group can be attached through Friedel-Crafts acylation reactions using methylbenzoyl chloride and an appropriate Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Biological Activities
The imidazole ring is a crucial component in many biologically active compounds. Research indicates that derivatives of imidazole, including the compound , exhibit a range of pharmacological activities:
- Antimicrobial Activity : Imidazole derivatives have been shown to possess significant antimicrobial properties. For instance, compounds similar to 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole are effective against various bacteria and fungi due to their ability to disrupt cellular processes .
- Anticancer Potential : Several studies have highlighted the anticancer properties of imidazole derivatives. The compound may inhibit tumor growth and induce apoptosis in cancer cells. Research has demonstrated that modifications in the imidazole structure can enhance cytotoxicity against specific cancer cell lines .
- Anti-inflammatory Effects : Imidazole compounds are recognized for their anti-inflammatory properties. They can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole typically involves multi-step chemical reactions that may include:
- Formation of the imidazole ring through cyclization reactions.
- Introduction of the chlorophenyl and methylsulfanyl groups via electrophilic substitution or nucleophilic addition methods.
The structural modifications can lead to derivatives with enhanced biological activities or improved pharmacokinetic profiles .
Case Studies and Research Findings
Several studies have documented the biological efficacy of imidazole derivatives:
- A study published in the International Journal of Creative Research Thoughts reported on various imidazole derivatives showing antimicrobial and anti-inflammatory activities. The research emphasized that slight modifications in substituents can significantly enhance these properties .
- In another investigation focusing on anticancer activity, researchers synthesized novel imidazole derivatives and evaluated their cytotoxic effects on different cancer cell lines. The findings suggested that certain substitutions on the imidazole ring led to increased potency against breast and colon cancer cells .
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Imidazole Core
Position 1 Substitutions
- 1-(4-Nitrobenzenesulfonyl) Group () : The sulfonyl group increases molecular weight (411.88 g/mol) and introduces strong electron-withdrawing effects, likely reducing metabolic stability compared to the benzoyl group .
Position 2 Substitutions
- (2-Chlorophenyl)methylsulfanyl (Target Compound) : The electron-withdrawing chlorine atom may stabilize the thioether linkage and influence receptor binding.
- (4-Chlorophenyl)methylsulfanyl () : The para-chloro substituent may alter spatial orientation compared to the ortho-chloro in the target compound, affecting interactions with hydrophobic pockets .
- (Naphthalen-2-ylmethyl) () : A bulky aromatic group increases molecular weight (210.27 g/mol) and may enhance π-π stacking but reduce solubility .
Physicochemical Properties
*Predicted using ChemAxon or similar tools.
Key Observations :
- Sulfonyl and nitro groups () drastically reduce solubility, whereas Lofexidine’s ether linkage improves water solubility .
Receptor Interactions
- Lofexidine (): α₂-Adrenergic agonist used for opioid withdrawal. The dihydroimidazole core and dichlorophenoxyethyl group are critical for activity .
- Target Compound : The 4-methylbenzoyl group may confer selectivity for kinases or GPCRs, while the 2-chlorophenylsulfanyl group could modulate antioxidant or anti-inflammatory activity.
Anticancer Potential
Structural and Crystallographic Insights
- Software Tools : SHELX and ORTEP () enable determination of bond lengths, angles, and hydrogen bonding. For example, the dihedral angle between the imidazole ring and 2-chlorophenyl group in the target compound likely differs from para-substituted analogues, affecting molecular packing .
Biological Activity
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, characterized by its unique structural components that contribute to its biological activity. This article reviews the available literature on its biological properties, focusing on its antitumor , antimicrobial , and antioxidant activities.
Chemical Structure and Properties
- Molecular Formula : C16H16ClN2OS
- Molecular Weight : 320.83 g/mol
- IUPAC Name : 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole
The presence of the chlorophenyl and methylbenzoyl groups suggests potential interactions with biological targets, influencing its pharmacological profile.
Antitumor Activity
Recent studies have investigated the antitumor effects of imidazole derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines.
- In Vitro Studies : The compound exhibited IC50 values in the range of 2.38–3.77 μM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, indicating potent antitumor activity comparable to standard chemotherapeutics like cisplatin (IC50 = 0.24–1.96 μM) .
- Mechanism of Action : The compound induces apoptosis in cancer cells, with studies showing that increasing concentrations lead to higher percentages of early and late apoptotic cells .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored.
- Activity Against Bacteria : Similar compounds have demonstrated notable activity against a range of microorganisms including Staphylococcus aureus and Enterococcus faecalis. While specific data for this compound is limited, its structural analogs suggest a potential for similar antimicrobial efficacy .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related damage in cells.
- Research Findings : Although direct studies on this specific compound are sparse, related imidazole derivatives have shown promising antioxidant activities, which could be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation .
Case Studies
Several case studies highlight the biological activity of imidazole derivatives:
- Cytotoxicity in Cancer Models : A study demonstrated that imidazole derivatives significantly inhibited cell proliferation in various cancer models through apoptosis induction mechanisms .
- Antimicrobial Testing : In another study, compounds with similar structures were tested against bacterial strains, showing effective inhibition zones and minimal inhibitory concentrations (MIC) .
Q & A
Basic: What are the key synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Imidazole ring formation : Cyclization of precursors like benzylamines or sulfonyl chlorides under acidic/basic conditions .
- Functionalization : Introduction of the 2-chlorophenylmethylsulfanyl group via nucleophilic substitution or thiol-ene reactions .
- Coupling reactions : Attachment of the 4-methylbenzoyl moiety using coupling agents like DCC (dicyclohexylcarbodiimide) in solvents such as dichloromethane or DMF .
Key solvents include DMF (for high-polarity intermediates) and dichloromethane (for low-temperature reactions) .
Advanced: How do substituents on the imidazole ring influence biological activity?
Substituent effects are critical for structure-activity relationship (SAR) studies. For example:
- Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance receptor binding affinity by stabilizing charge-transfer interactions .
- Bulkier substituents (e.g., benzylsulfanyl) may sterically hinder binding but improve metabolic stability .
Studies comparing analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl derivatives) reveal trade-offs between potency and solubility .
Basic: What spectroscopic methods are used for characterization?
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., dihydroimidazole protons at δ 3.2–4.0 ppm) and confirms substitution patterns .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns .
- FT-IR : Confirms functional groups (e.g., C=O stretch of benzoyl at ~1680 cm⁻¹) .
Advanced: How to resolve contradictions in reported biological activities of similar imidazoles?
Contradictions often arise from assay variability or structural nuances. Strategies include:
- Standardized assays : Re-evaluate activity under uniform conditions (e.g., fixed ATP concentrations in kinase assays) .
- Computational modeling : Compare binding modes via molecular docking to identify critical interactions masked in bulk assays .
- Meta-analysis : Cross-reference data from multiple studies to isolate substituent-specific effects .
Basic: What solvents and conditions optimize synthesis?
- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in sulfanyl group incorporation .
- Low-temperature conditions (0–5°C) minimize side reactions during acylations .
- Catalysts : Use of triethylamine or DMAP (4-dimethylaminopyridine) accelerates coupling reactions .
Advanced: How does molecular docking predict histamine receptor interactions?
Docking simulations (e.g., AutoDock Vina) model the compound’s fit into histamine receptor pockets:
- The imidazole ring mimics histamine’s heterocycle, forming hydrogen bonds with Glu/Asp residues .
- The 2-chlorophenyl group occupies hydrophobic subpockets, enhancing binding affinity .
Validation via radioligand displacement assays confirms computational predictions .
Basic: What structural features govern stability?
- Imidazole ring : Susceptible to oxidation; stability improves with electron-donating substituents .
- Sulfanyl group : Prone to hydrolysis; steric protection (e.g., benzyl substitution) reduces degradation .
- Benzoyl moiety : Enhances crystallinity, improving shelf life .
Advanced: What in vitro models assess pharmacokinetics?
- Caco-2 cell monolayers : Measure intestinal permeability .
- Microsomal assays : Evaluate metabolic stability (e.g., CYP450-mediated oxidation) .
- Plasma protein binding : Use equilibrium dialysis to quantify free fraction .
Basic: How is purity verified post-synthesis?
- HPLC : Reverse-phase columns (C18) with UV detection (λ = 254 nm) achieve >98% purity .
- TLC : Monitors reaction progress using silica gel plates and iodine visualization .
Advanced: How do benzoyl group modifications affect reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
